molecular formula C19H19N3O3 B5404118 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide

Cat. No. B5404118
M. Wt: 337.4 g/mol
InChI Key: YJJZBEIICQCERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide (FOCP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FOCP is a member of the oxadiazole family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase-3.
Biochemical and Physiological Effects:
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce fever in animal models of fever. In addition, N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide is that it is relatively easy to synthesize and can be obtained in pure form. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for research on N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide. One area of research could be to further elucidate its mechanism of action. Another area of research could be to optimize its use in the treatment of cancer. N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide could also be tested for its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. In addition, the synthesis of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide could be optimized to make it more cost-effective and scalable for commercial use.

Synthesis Methods

The synthesis of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide involves the reaction of 2-furyl hydrazine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting product with cyclohexanecarboxylic acid. The final product is obtained after purification through column chromatography. The synthesis of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide is a relatively straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential as an anticancer agent. N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis.

properties

IUPAC Name

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-17(13-5-2-1-3-6-13)20-15-10-8-14(9-11-15)18-21-22-19(25-18)16-7-4-12-24-16/h4,7-13H,1-3,5-6H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJZBEIICQCERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide

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